4-Methoxybut-2-enoic acid methyl ester
Description
Significance in Contemporary Organic Synthesis
The significance of 4-methoxybut-2-enoic acid methyl ester in modern organic synthesis lies in its capacity to act as a precursor to a variety of valuable chemical entities. It is recognized as a key intermediate in the production of certain pharmaceuticals and agrochemicals. whiterose.ac.uk The dual functionality of the molecule allows for a range of chemical transformations, making it an attractive starting material for synthetic chemists.
A notable application of this compound is in the synthesis of heterocyclic structures. For instance, related 4-substituted-3-alkoxy-2-butenoic acid esters have been successfully employed in the preparation of pyrazol-3-one derivatives. researchgate.net This highlights the potential of this compound to serve as a scaffold for generating libraries of compounds with potential biological activity. Furthermore, a patent has described its use as a primary raw material in the synthesis of "NO-CAIs," indicating its relevance in industrial and pharmaceutical research.
Molecular Architecture and Inherent Reactivity Considerations
The molecular structure of this compound dictates its reactivity. The compound possesses a C4 backbone with a methyl ester at the C1 position, a carbon-carbon double bond between C2 and C3, and a methoxy (B1213986) group at the C4 position. The typical isomer of interest is the (E)-isomer, where the substituents on the double bond are on opposite sides.
Interactive Data Table: Molecular Properties
| Property | Value |
| Molecular Formula | C6H10O3 |
| Molecular Weight | 130.14 g/mol |
| IUPAC Name | methyl (E)-4-methoxybut-2-enoate |
| CAS Number | 59424-95-2 |
The reactivity of this molecule is primarily governed by the α,β-unsaturated ester moiety. This functional group is susceptible to nucleophilic attack at the β-carbon (Michael addition) and at the carbonyl carbon of the ester. The presence of the methoxy group at the allylic position can also influence the regioselectivity and stereoselectivity of certain reactions. For example, in reactions such as the Reformatsky reaction with related bromo-esters, the stereochemistry of the double bond can play a crucial role in the outcome of the reaction. The electron-withdrawing nature of the ester group polarizes the double bond, making the β-carbon electrophilic and prone to attack by a wide range of nucleophiles.
Overview of Foundational and Emerging Research Domains
Research involving this compound and its analogs spans several key areas of organic synthesis.
Foundational Research:
A primary area of foundational research is the development of efficient synthetic routes to the compound itself. One documented method involves the reaction of methyl 4-bromocrotonate with methanol (B129727) in the presence of a catalyst. Another approach to a structurally similar compound, 4-chloro-3-methoxybut-2E-enoic acid methyl ester, starts from 4-chloroacetoacetyl chloride and methanol, followed by treatment with methanesulfonic acid. protheragen.ai These methods provide a basis for accessing this and related building blocks.
Emerging Research Domains:
The application of this compound as a versatile intermediate continues to be an area of active research. Its use in the synthesis of heterocyclic compounds is a prominent example. The reaction of related 4-bromo-3-alkoxybut-2-enoates with phenols and naphthols, followed by cyclization with hydrazine, demonstrates a pathway to novel pyrazol-3-one derivatives. researchgate.net This showcases the potential for creating diverse molecular scaffolds from this basic structure.
Furthermore, the inherent reactivity of the α,β-unsaturated system opens up possibilities for its use in various carbon-carbon bond-forming reactions, which are central to the assembly of complex target molecules in medicinal and agricultural chemistry. While specific total syntheses of major natural products prominently featuring this exact ester are not widely reported in leading journals, its role as a key intermediate in pharmaceutical and agrochemical manufacturing underscores its importance in applied chemical research. whiterose.ac.uk
Structure
3D Structure
Properties
IUPAC Name |
methyl (E)-4-methoxybut-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-8-5-3-4-6(7)9-2/h3-4H,5H2,1-2H3/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXSTMJTPSFRNI-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC=CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC/C=C/C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13168-99-5 | |
| Record name | methyl (2E)-4-methoxybut-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Advanced Preparation Strategies for 4 Methoxybut 2 Enoic Acid Methyl Ester
Direct Synthesis Approaches for 4-Methoxybut-2-enoic Acid Methyl Ester
Direct synthesis methods focus on the final step transformations to yield the target compound from closely related precursors.
Esterification of 4-Methoxybut-2-enoic Acid
A fundamental and straightforward approach to synthesizing this compound is through the direct esterification of its corresponding carboxylic acid, (2E)-4-methoxybut-2-enoic acid. nih.gov This acid-catalyzed reaction, typically a Fischer-Speier esterification, involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction proceeds by protonation of the carboxylic acid's carbonyl group, which enhances its electrophilicity, followed by nucleophilic attack from the methanol oxygen. Subsequent dehydration yields the final ester product and water. To drive the equilibrium towards the product, excess methanol is often used, or water is removed as it is formed.
Reaction Scheme: (2E)-4-methoxybut-2-enoic acid + Methanol ⇌ this compound + Water
| Reactant | Molecular Formula | Role |
|---|---|---|
| (2E)-4-Methoxybut-2-enoic acid | C5H8O3 | Carboxylic Acid Substrate |
| Methanol | CH4O | Alcohol/Solvent |
| Sulfuric Acid (or other acid) | H2SO4 | Catalyst |
Preparation via Transformation of 4-Bromocrotonic Acid
The transformation of halogenated precursors provides another direct route to the target ester. Specifically, the synthesis can be accomplished starting from a 4-halobut-2-enoate, such as methyl 4-bromobut-2-enoate (methyl 4-bromocrotonate). This method involves a nucleophilic substitution reaction where the bromine atom at the allylic position is displaced by a methoxy (B1213986) group. The reaction is typically carried out by treating the bromo-ester with a source of methoxide (B1231860) ions, such as sodium methoxide in methanol. The methoxide ion acts as a potent nucleophile, attacking the carbon bearing the bromine atom and leading to the formation of this compound and sodium bromide as a byproduct. This substitution pathway is effective due to the enhanced reactivity of the allylic halide.
Synthesis Pathways of Key Precursors and Related Compounds
The synthesis of the target molecule often relies on the effective preparation of its key precursors. The following sections detail methods to obtain these essential starting materials.
Knoevenagel-Doebner Condensation for 4-Methoxybut-2-enoic Acid
The Knoevenagel-Doebner condensation is a powerful carbon-carbon bond-forming reaction that can be adapted for the synthesis of the precursor, 4-methoxybut-2-enoic acid. In a plausible pathway, this would involve the condensation of methoxyacetaldehyde (B81698) with malonic acid. The reaction is typically catalyzed by a weak base, such as pyridine (B92270) or piperidine. The initial condensation product is an unstable intermediate that readily undergoes decarboxylation (loss of CO₂) upon heating to yield the desired α,β-unsaturated acid, 4-methoxybut-2-enoic acid. This method is a variation of the aldol-condensation, which is used to synthesize various 4-oxo-2-butenoic acid derivatives. researchgate.net
Nucleophilic Substitution-Hydrolysis Routes Involving Halogenated Intermediates
Halogenated intermediates are versatile precursors in organic synthesis. A related compound, 4-chloro-3-methoxybut-2E-enoic acid methyl ester, has been synthesized from 4-chloroacetoacetyl chloride. prepchem.com This suggests a general strategy where a halogenated butenoate can serve as a scaffold. For the synthesis of this compound, a key intermediate would be a 4-halobut-2-enoic acid ester, such as methyl 4-chlorobut-2-enoate. This intermediate can undergo nucleophilic substitution with sodium methoxide, as described in section 2.1.2, to displace the chloride and install the required methoxy group at the C4 position. The starting halogenated esters can often be prepared from commercially available materials, providing a flexible entry point to the target structure.
Allylic Bromination Strategies in Butenoate Precursor Synthesis
A critical step in several synthetic routes is the introduction of a halogen at the allylic (C4) position of a but-2-enoate precursor. Allylic bromination is selectively accomplished using N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or light. libretexts.orgmasterorganicchemistry.com This reaction, often called the Wohl-Ziegler reaction, proceeds via a free-radical chain mechanism. masterorganicchemistry.com The process is highly selective for the allylic position because the resulting allylic radical is stabilized by resonance, making it more stable than other possible radical intermediates. chemistrysteps.com
A key precursor, 4-bromobut-2-enoic acid, can be synthesized from (E)-but-2-enoic acid (crotonic acid) using this method. The reaction involves treating crotonic acid with NBS and a catalytic amount of benzoyl peroxide in a solvent like carbon tetrachloride. chemicalbook.com
| Reactant | Reagent | Catalyst | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|---|
| (E)-but-2-enoic acid | N-Bromosuccinimide (NBS) | Benzoyl peroxide | CCl4 | 77°C | 4h | 93% |
This same principle can be applied to methyl but-2-enoate (methyl crotonate) to directly synthesize methyl 4-bromobut-2-enoate, the key intermediate for the substitution reaction described in section 2.1.2. The use of NBS is crucial as it provides a low, constant concentration of bromine (Br₂), which favors the radical substitution pathway over the competing electrophilic addition to the double bond. libretexts.org The mechanism involves initiation by the formation of a bromine radical, which then abstracts an allylic hydrogen to form a resonance-stabilized allylic radical. This radical then reacts with a molecule of Br₂ generated from the reaction of HBr with NBS, propagating the chain and forming the desired allylic bromide. chemistrysteps.com
Advanced Synthetic Approaches and Catalytic Methods
The synthesis of this compound and its analogues has evolved beyond classical methods, embracing advanced strategies that offer greater efficiency, selectivity, and access to complex molecular architectures. These modern techniques often employ catalysis to achieve transformations that are otherwise challenging, with a significant focus on controlling stereochemistry and enabling the use of diverse starting materials.
Transformations of Halogenated 4-Methoxybut-2-enoate Analogues
Halogenated butenoates serve as versatile intermediates in the synthesis of more complex derivatives. The halogen atom acts as a leaving group, facilitating substitution reactions to introduce new functional groups.
Detailed research has been conducted on the synthesis and transformation of these halogenated precursors. For instance, ethyl (2E)-4-bromo-3-alkoxybut-2-enoates can be synthesized and subsequently reacted with various phenols and naphthols. yu.edu.jo This reaction, typically carried out in acetone (B3395972) with potassium carbonate, yields 4-substituted-3-alkoxy-2-butenoic acid esters. yu.edu.jo This method provides a direct route to introducing aryloxy moieties at the 4-position of the butenoate backbone. yu.edu.jo
Another key halogenated intermediate is 4-chloro-3-methoxybut-2E-enoic acid methyl ester. Its synthesis involves the reaction of a 4-chloroacetoacetyl chloride mixture with methanol, followed by treatment with thionyl chloride. prepchem.com The crude product is then purified through a series of washes and distillation to yield the desired compound with high purity. prepchem.com The presence of the chlorine atom at the 4-position provides a reactive site for nucleophilic substitution, making it a valuable building block for further synthetic elaborations. The general reactivity of halogenated aliphatic compounds, which can undergo transformations like hydrolysis and substitution, provides a conceptual basis for their use in synthesis. researchgate.netnih.gov
The synthesis of ethyl 4-bromo-3-methylbut-2-enoate has also been reported through the allylic bromination of ethyl 3,3-dimethylacrylate using N-bromosuccinimide (NBS) and a radical initiator like AIBN. researchgate.net
| Halogenated Analogue | Synthetic Precursors | Key Reagents | Reported Yield | Reference |
|---|---|---|---|---|
| 4-chloro-3-methoxybut-2E-enoic acid methyl ester | 4-chloroacetoacetyl chloride, Methanol | Thionyl chloride, Toluene | 80% | prepchem.com |
| Ethyl (2E)-4-bromo-3-alkoxybut-2-enoate | Ethyl (2E)-3-alkoxybut-2-enoate | N-Bromosuccinimide (NBS) | Not specified | yu.edu.jo |
| Ethyl 4-bromo-3-methylbut-2-enoate | Ethyl 3,3-dimethylacrylate | N-Bromosuccinimide (NBS), AIBN | Not specified (96% purity) | researchgate.net |
Stereoselective and Asymmetric Synthesis of Related Compounds
The control of stereochemistry is paramount in modern organic synthesis, as the biological activity of chiral molecules often resides in a single enantiomer. researchgate.netrug.nlnih.govpharmasalmanac.com Consequently, significant research has focused on the stereoselective and asymmetric synthesis of butenoates and their derivatives, particularly γ-butenolides and γ-butyrolactones, which are cyclic forms of substituted 4-hydroxybutanoic acids. researchgate.netrug.nlnih.govnih.govrsc.org These strategies employ chiral catalysts, auxiliaries, or enzymes to influence the three-dimensional arrangement of atoms in the final product. nih.govrsc.org
Asymmetric catalysis has emerged as a powerful tool for accessing these chiral structures with high enantioselectivity. nih.govrsc.org Various catalytic systems have been developed:
Metal-Catalyzed Reactions : Chiral metal complexes are widely used to induce asymmetry. For example, silver(I) complexes with chiral phosphine (B1218219) ligands have been shown to be effective catalysts for the asymmetric vinylogous Mannich (VM) reaction of silyloxyfurans, producing butenolide adducts with high to excellent selectivity. nih.gov Similarly, Rh(I)-catalyzed cycloisomerization of 1,6-enynes has been used to synthesize chiral α-methylene-γ-butyrolactones with high enantiomeric excess. nih.gov
Organocatalysis : Chiral organic molecules can also act as catalysts, avoiding the need for potentially toxic or expensive metals. An example is the use of a chiral organic catalyst for the biomimetic proton transfer isomerization of β,γ-unsaturated butenolides to their α,β-unsaturated counterparts, achieving high enantioselectivity. organic-chemistry.org
Enzymatic Synthesis : Enzymes are highly efficient and selective natural catalysts. pharmasalmanac.comrsc.org Their use in organic synthesis, often under mild aqueous conditions, is a key aspect of green chemistry. pharmasalmanac.comnih.govnih.gov Engineered enzymes, such as transaminases and dehydrogenases, have been developed to synthesize a wide range of chiral compounds, including amino acids, with high stereoselectivity. rsc.orgnih.govnih.govrsc.org For instance, the asymmetric mono-hydrolysis of a prochiral diester using an engineered enzyme can produce a chiral derivative with over 99% enantiomeric excess (ee). pharmasalmanac.com
A notable strategy for creating chiral butenolides combines hetero-allylic asymmetric alkylation (h-AAA) with ring-closing metathesis (RCM) to produce various naturally occurring lactones. ox.ac.uk
| Reaction Type | Catalyst/Method | Substrates | Product Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Asymmetric Vinylogous Mannich (VM) Reaction | Silver(I)-acetate with chiral phosphine ligands | 2-Silyloxyfurans and aldimines | Chiral butenolides | High to excellent | nih.gov |
| Asymmetric Cycloisomerization | [Rh((R)-BINAP)]SbF6 | 1,6-Enynes | Chiral α-methylene-γ-butyrolactones | Up to 92% (96:4 er) | nih.gov |
| Olefin Isomerization | Chiral organic catalyst (proton transfer) | β,γ-Unsaturated butenolides | Chiral α,β-unsaturated butenolides | High | organic-chemistry.org |
| Hetero-allylic Asymmetric Alkylation & RCM | Not specified | Not specified | Chiral γ-butenolides | Not specified | ox.ac.uk |
| Enzymatic Desymmetrization | Engineered hydrolase | Prochiral diester | Chiral monoester | >99% | pharmasalmanac.com |
Application of Catalysis in Butenoate Synthesis and Transformation
Catalysis is a cornerstone of modern synthetic chemistry, enabling efficient and selective construction of molecular frameworks like butenoates. Various metals and catalytic systems have been applied to their synthesis and subsequent transformation. rsc.orgorganic-chemistry.org
Palladium Catalysis: Palladium catalysts are exceptionally versatile for forming carbon-carbon bonds. youtube.comdiva-portal.org In butenoate synthesis, they have been used in:
Direct C-H Arylation: A carboxylic-acid-directed oxidative Heck reaction, catalyzed by palladium(II) acetate, allows for the direct synthesis of 4-aryl-3-butenoic acids from 3-butenoic acid derivatives and arylsulfonyl hydrazides. organic-chemistry.org This method avoids the need for prefunctionalized starting materials. organic-chemistry.org
Domino Reactions: A mild, palladium-catalyzed reaction between arenediazonium tetrafluoroborates and methyl 4-hydroxy-2-butenoate results in a domino vinylic substitution/cyclization process to produce 4-arylbutenolides in good yields. organic-chemistry.org
Ruthenium Catalysis: Ruthenium-based catalysts are best known for their role in olefin metathesis, a powerful reaction for rearranging carbon-carbon double bonds. nih.govrsc.org
Ring-Closing Metathesis (RCM): First-generation Grubbs' catalysts have been shown to effectively catalyze the RCM of methallyl acrylates to yield 4-methyl-5-alkyl-2(5H)-furanones (butenolides), despite the electron-deficient nature of the double bonds. organic-chemistry.org This demonstrates the utility of RCM in creating the cyclic butenolide core. organic-chemistry.orgox.ac.uk The development of more active and stable ruthenium catalysts, such as the Hoveyda-Grubbs catalysts, has broadened the scope and application of metathesis in organic synthesis. nih.govcaltech.eduresearchgate.net
Other Catalytic Systems:
Copper Catalysis: A cooperative catalysis system involving Cu(I) and a chiral biphenyl-2-ylphosphine ligand enables the highly enantioselective (≥96% ee) isomerization of β,γ-butenolides to α,β-butenolides. organic-chemistry.org
Phosphine Catalysis: Catalytic amounts of phosphines, such as triphenylphosphine (B44618) (PPh₃), can induce the ring-opening of hydroxymethylcyclopropenones to form reactive ketene (B1206846) ylides. organic-chemistry.org These intermediates can then undergo intramolecular cyclization to produce a variety of substituted butenolides under mild conditions. organic-chemistry.org
Hafnium Catalysis: A bifunctional hafnium-based polymeric nanocatalyst has been developed for the cascade conversion of biomass-derived 4'-methoxypropiophenone (B29531) to trans-anethole, a related methoxy-substituted compound. nih.gov The reaction proceeds via a Meerwein–Pondorf–Verley (MPV) reduction followed by dehydration, achieving a high yield of 98.1%. nih.gov
| Catalyst Type | Catalyst Example | Reaction | Substrate Example | Product Example | Reference |
|---|---|---|---|---|---|
| Palladium | Palladium(II) Acetate / Copper Acetate | Oxidative Heck Reaction | 3-Butenoic acid | 4-Aryl-3-butenoic acid | organic-chemistry.org |
| Palladium | Not specified | Domino Vinylic Substitution/Cyclization | Methyl 4-hydroxy-2-butenoate | 4-Arylbutenolide | organic-chemistry.org |
| Ruthenium | Grubbs' Catalyst (1st Gen) | Ring-Closing Metathesis (RCM) | Methallyl acrylates | 4-Methyl-5-alkyl-2(5H)-furanone | organic-chemistry.org |
| Copper | Cu(I) / Chiral phosphine ligand | Asymmetric Isomerization | β,γ-Butenolide | α,β-Butenolide | organic-chemistry.org |
| Phosphine | Triphenylphosphine (PPh₃) | Ring-opening/Cyclization | Hydroxymethylcyclopropenone | Substituted butenolide | organic-chemistry.org |
| Hafnium | PhP-Hf (Polymeric Nanocatalyst) | Cascade Reduction/Dehydration | 4'-Methoxypropiophenone | trans-Anethole | nih.gov |
Chemical Transformations and Mechanistic Investigations of 4 Methoxybut 2 Enoic Acid Methyl Ester
Reactions Involving the α,β-Unsaturated Ester Moiety
The α,β-unsaturated ester portion of the molecule is highly susceptible to a range of reactions due to the electron-withdrawing nature of the ester group, which polarizes the carbon-carbon double bond.
Nucleophilic Addition Reactions (e.g., Michael Addition)
The polarized nature of the α,β-unsaturated system in 4-methoxybut-2-enoic acid methyl ester makes the β-carbon electrophilic and prone to attack by nucleophiles in a conjugate addition reaction, commonly known as the Michael addition. A variety of nucleophiles, including enolates, amines, and thiols, can participate in this reaction.
The general mechanism involves the attack of a nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate yields the 1,4-addition product.
Table 1: Examples of Michael Addition Reactions with α,β-Unsaturated Esters This table presents hypothetical yet chemically reasonable examples of Michael additions to this compound, illustrating the expected products.
| Nucleophile (Michael Donor) | Product | Reaction Conditions |
|---|---|---|
| Dimethyl malonate | Methyl 4-methoxy-2,2-bis(methoxycarbonyl)butanoate | Base (e.g., NaOMe), Methanol (B129727) |
| Thiophenol | Methyl 4-methoxy-3-(phenylthio)butanoate | Base (e.g., Et3N), THF |
| Piperidine | Methyl 3-(piperidin-1-yl)-4-methoxybutanoate | Methanol, Room Temperature |
Cycloaddition Reactions
The double bond in this compound can act as a dienophile in cycloaddition reactions, most notably the Diels-Alder reaction. In this [4+2] cycloaddition, the ester acts as an electron-deficient component that reacts with an electron-rich diene to form a six-membered ring. The stereochemistry and regioselectivity of the reaction are governed by the principles of orbital symmetry and frontier molecular orbital theory.
For instance, in a reaction with a symmetric diene like 1,3-butadiene, a single cycloadduct is expected. With unsymmetrical dienes, a mixture of regioisomers may be formed.
Hydrogenation and Reduction Strategies
The carbon-carbon double bond and the ester group of this compound can be selectively reduced under different conditions.
Catalytic Hydrogenation: Catalytic hydrogenation is a common method for the reduction of the carbon-carbon double bond. Depending on the catalyst and reaction conditions, the ester group may or may not be reduced.
Selective C=C Reduction: Using catalysts like Palladium on carbon (Pd/C) under mild conditions (e.g., atmospheric pressure of H₂) typically results in the selective hydrogenation of the alkene, yielding methyl 4-methoxybutanoate.
Complete Reduction: More forcing conditions or more active catalysts, such as copper-based catalysts at higher pressures and temperatures, can lead to the reduction of both the double bond and the ester group, affording 4-methoxybutan-1-ol.
Chemical Reduction: Chemical reducing agents can also be employed for the selective reduction of the α,β-unsaturated ester.
NaBH₄ Reduction: Sodium borohydride (NaBH₄) is generally a mild reducing agent that does not typically reduce isolated esters. However, in the case of α,β-unsaturated esters, 1,4-reduction (conjugate reduction) can occur, leading to the saturation of the double bond. lookchem.comstackexchange.com The mechanism involves the delivery of a hydride to the β-carbon. stackexchange.com In some cases, especially with the use of activating agents like cuprous chloride, the reduction of the double bond can be achieved with high selectivity. lookchem.com
Table 2: Reduction Strategies for this compound
| Reagent/Catalyst | Primary Product | Functional Group Reduced |
|---|---|---|
| H₂, Pd/C | Methyl 4-methoxybutanoate | C=C |
| NaBH₄, Cu₂Cl₂/MeOH | Methyl 4-methoxybutanoate | C=C |
| H₂, Copper Chromite | 4-methoxybutan-1-ol | C=C and C=O (ester) |
| LiAlH₄ | 4-methoxybut-2-en-1-ol | C=O (ester) |
Reactivity of the Methoxy (B1213986) Group
The methoxy group at the 4-position introduces another site of reactivity in the molecule, primarily involving nucleophilic substitution or cleavage of the ether bond.
Nucleophilic Substitution at the 4-Position
While the methoxy group itself is not a good leaving group, it can be transformed into one, or a precursor can be used where a better leaving group is present at the 4-position. For example, starting from a 4-bromo derivative, various nucleophiles can be introduced at this position.
Research has shown the synthesis of new 4-substituted-3-alkoxy-2-butenoic acid esters through the reaction of ethyl (2E)-4-bromo-3-alkoxybut-2-enoates with phenols or naphthols in the presence of potassium carbonate and acetone (B3395972). yu.edu.joyu.edu.jo This demonstrates the feasibility of nucleophilic substitution at the 4-position of similar systems.
Table 3: Nucleophilic Substitution at the 4-Position of a 4-Bromo Analog This table is based on the reactivity of the closely related ethyl (2E)-4-bromo-3-ethoxybut-2-enoate.
Ether Cleavage Methodologies
The ether linkage in this compound can be cleaved under strongly acidic conditions or by using specific Lewis acids.
Acid-Catalyzed Cleavage: Strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave the ether bond. masterorganicchemistry.com The reaction typically proceeds via an Sₙ2 mechanism for a methyl ether. masterorganicchemistry.com The first step is the protonation of the ether oxygen to form a good leaving group (methanol). Subsequently, the halide ion acts as a nucleophile and attacks the methyl group, leading to the formation of methyl halide and methyl 4-hydroxybut-2-enoate.
Lewis Acid-Mediated Cleavage: Boron tribromide (BBr₃) is a powerful reagent for the cleavage of ethers. nih.gov The mechanism is thought to involve the formation of an initial adduct between the ether oxygen and the Lewis acidic boron atom. nih.govresearchgate.netgvsu.edu This is followed by a nucleophilic attack of a bromide ion on the methyl group. Recent computational studies suggest a more complex mechanism where a second molecule of the BBr₃-ether adduct may act as the bromide donor. researchgate.netgvsu.edu The reaction ultimately yields methyl 4-hydroxybut-2-enoate after workup.
Transformations of the Methyl Ester Functionality
The methyl ester group in this compound is susceptible to classic ester transformations, including substitution of the methoxy group through transesterification and cleavage via hydrolysis to yield the parent carboxylic acid.
Transesterification Processes
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can be catalyzed by either an acid or a base. In the case of this compound, this provides a straightforward route to other alkyl esters, which can be useful for modifying the physical properties of the molecule or for accommodating subsequent reaction conditions.
Under basic conditions, the reaction proceeds via a nucleophilic acyl substitution mechanism. An alkoxide, such as sodium ethoxide, acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to a tetrahedral intermediate, which then collapses, expelling the original methoxide (B1231860) group and forming the new ester. To drive the equilibrium toward the desired product, the alcohol corresponding to the new ester (e.g., ethanol for an ethyl ester) is typically used in large excess as the solvent.
Table 1: Representative Basic Transesterification of this compound
| Parameter | Condition/Reagent | Purpose |
|---|---|---|
| Starting Material | This compound | Substrate |
| Reagent | Ethanol (in excess) | Nucleophile and Solvent |
| Catalyst | Sodium ethoxide (catalytic) | Generates nucleophile and catalyzes the reaction |
| Product | 4-Methoxybut-2-enoic acid ethyl ester | Transesterified product |
| Byproduct | Methanol | Displaced alcohol |
Acid-catalyzed transesterification is also possible, following a similar equilibrium-driven process. The reaction is initiated by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by a neutral alcohol molecule.
Hydrolysis to Carboxylic Acids
Hydrolysis of the methyl ester functionality cleaves the ester bond to yield the corresponding carboxylic acid, 4-methoxybut-2-enoic acid. This transformation can be achieved under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis: This is the reverse of the Fischer esterification. The reaction is performed by heating the ester in the presence of water with a strong acid catalyst, such as sulfuric acid. The process is reversible and subject to equilibrium, requiring a large excess of water to drive the reaction to completion. researchgate.netchemicalbook.com
Base-Catalyzed Hydrolysis (Saponification): This method is generally preferred for its irreversibility and high yields. The ester is treated with a stoichiometric amount of a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous or mixed aqueous-organic solvent system. researchgate.netchemicalbook.com The reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. The resulting carboxylic acid is deprotonated by the basic conditions to form a carboxylate salt. A final acidification step is required to protonate the salt and isolate the free carboxylic acid.
A documented procedure for the alkaline hydrolysis of this compound involves dissolving the ester in dichloromethane and water, followed by the addition of sodium hydroxide. google.com After stirring for several hours, the aqueous layer containing the sodium carboxylate salt is separated and acidified with hydrochloric acid to yield 4-methoxybut-2-enoic acid. google.com This process has been reported with a yield of 87.6%. google.com
Table 2: Comparison of Hydrolysis Methods
| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |
|---|---|---|
| Reagents | Excess Water, Strong Acid (e.g., H₂SO₄) | Water, Strong Base (e.g., NaOH, KOH) |
| Nature of Reaction | Reversible, Equilibrium | Irreversible, Goes to Completion |
| Initial Product | Carboxylic Acid + Alcohol | Carboxylate Salt + Alcohol |
| Workup | Extraction of products | Acidification to obtain carboxylic acid |
Derivatization Strategies for Complex Molecular Construction
Beyond simple transformations of the ester group, this compound and its analogs serve as valuable synthons for building more elaborate molecular frameworks, particularly heterocyclic systems.
Formation of Heterocyclic Derivatives
The carbon backbone of butenoic acid esters is a versatile scaffold for constructing heterocycles. Research has shown that derivatives of this structure can be readily converted into substituted pyrazol-3-ones. In a relevant synthetic sequence, a closely related compound, ethyl (2E)-4-bromo-3-alkoxybut-2-enoate, is first reacted with various phenols or naphthols in the presence of potassium carbonate. yu.edu.jo This substitution reaction yields 4-aryloxy-3-alkoxybut-2-enoate intermediates. yu.edu.jo
These intermediates are then treated with hydrazine hydrate in ethanol. yu.edu.jo The hydrazine undergoes a cyclization reaction with the ester, leading to the formation of 5-(aryloxymethyl)-1,2-dihydro-3H-pyrazol-3-one derivatives. yu.edu.jo This strategy demonstrates how the butenoate framework can be elaborated and then cyclized to produce complex heterocyclic structures of potential pharmacological interest. yu.edu.jo
Table 3: Synthesis of Pyrazol-3-one Derivatives from a Butenoate Precursor
| Step | Starting Material | Reagents | Intermediate/Product | Transformation |
|---|---|---|---|---|
| 1 | Ethyl (2E)-4-bromo-3-alkoxybut-2-enoate | Phenol/Naphthol, K₂CO₃, Acetone | Ethyl (2E)-3-alkoxy-4-aryloxybut-2-enoate | Nucleophilic Substitution |
| 2 | Ethyl (2E)-3-alkoxy-4-aryloxybut-2-enoate | Hydrazine hydrate, Ethanol | 5-(aryloxymethyl)-1,2-dihydro-3H-pyrazol-3-one | Cyclization/Condensation |
This table is based on the synthesis using analogous ethyl esters as described in the literature. yu.edu.jo
Role in Natural Product Synthesis Cascades
There is currently no specific information available in the searched literature detailing the direct application of this compound in natural product synthesis cascades.
Applications of 4 Methoxybut 2 Enoic Acid Methyl Ester in Advanced Organic Synthesis
Fundamental Building Block in Complex Chemical Synthesis
4-Methoxybut-2-enoic acid methyl ester serves as a valuable C4 building block in organic synthesis. Its reactivity is dominated by the electrophilic nature of the double bond, which is susceptible to conjugate addition by a wide range of nucleophiles. This reactivity allows for the introduction of diverse substituents at the β-position, forming the foundation for more complex structures.
Furthermore, the ester and ether functionalities can be manipulated to introduce additional complexity. For instance, related alkoxy-butenoic acid esters have been utilized in reactions with hydrazine hydrate to synthesize pyrazole-3-one derivatives, which are important heterocyclic scaffolds. yu.edu.jo This highlights the potential of the this compound framework to be transformed into key heterocyclic systems, which are prevalent in many biologically active compounds. yu.edu.jo The α,β-unsaturated system is a versatile and useful motif for constructing a wide array of molecular structures. researchgate.net
Intermediates for Pharmaceutical and Agrochemical Synthesis
The structural motifs accessible from this compound are of significant interest in the pharmaceutical and agrochemical industries. A patent by Pfizer describes methyl 4-methoxycrotonate as a primary raw material for synthesizing a novel class of drugs for controlling intraocular pressure, known as NO-CAIs. google.com The synthesis of related 4-oxo-2-butenoic acid derivatives, which can be accessed through similar precursors, is crucial for creating versatile intermediates for further derivatization into biologically active molecules. researchgate.net
The pyrazole-3-one ring system, which can be synthesized from related butenoic acid esters, is a core component in numerous compounds with a wide spectrum of biological activities, including antihyperglycemic, antiproliferative, and anti-tumor properties. yu.edu.jo While direct synthesis of a marketed drug using this specific ester may not be widely published, its role as a precursor to its corresponding acid, 4-methoxycrotonic acid, is established. google.com This acid is a key intermediate, underscoring the industrial relevance of its methyl ester form.
Strategic Precursor in Total Synthesis Campaigns
In the context of total synthesis, where the goal is the complete chemical synthesis of a complex natural product from simple precursors, this compound represents a strategic starting material. Its bifunctional nature allows it to be incorporated into a growing molecular framework, with the methoxy (B1213986) and methyl ester groups serving as latent hydroxyl and carboxylic acid functionalities, respectively. These groups can be unmasked at later stages of a synthesis.
A common strategy involves the use of its precursor, methyl 4-bromocrotonate, which is a versatile reagent for introducing the C4 butenoate chain. scbt.comcdhfinechemical.com For example, methyl 4-bromocrotonate is used to synthesize irreversible inhibitors of EGFR and Her-2 tyrosine kinases, which have demonstrated anti-tumor activity. guidechem.com The subsequent displacement of the bromide with a methoxy group yields the target compound, embedding it within a larger synthetic route. This approach leverages the stability of the methoxy ether and methyl ester under various reaction conditions, making it a reliable component in a multi-step synthesis campaign.
Contributions to Chiral Synthesis Methodologies
The carbon-carbon double bond in this compound is a key site for introducing chirality into a molecule. Asymmetric synthesis methodologies can be applied to this prochiral substrate to generate enantiomerically enriched products. Key strategies include:
Asymmetric Conjugate Addition: The use of chiral nucleophiles or catalysts can direct the addition to one face of the double bond, establishing a new stereocenter at the C3 position. Aza-Michael additions to similar α,β-unsaturated esters have been used as the key step in the formal enantioselective synthesis of the ACE inhibitor Benazepril. mdpi.com
Asymmetric Dihydroxylation or Epoxidation: Chiral catalysts can be employed to convert the alkene into a chiral diol or epoxide, which are highly valuable and versatile intermediates for further transformations.
Asymmetric Hydrogenation: Catalytic hydrogenation using chiral metal complexes can selectively reduce the double bond to produce a chiral saturated ester.
These transformations convert the simple, achiral starting material into complex, stereodefined building blocks essential for the synthesis of chiral drugs and other bioactive molecules. researchgate.net The development of such asymmetric reactions is a cornerstone of modern organic synthesis. nih.gov
Utility in Functional Group Protection Strategies
An often-overlooked application of this compound is its inherent utility in functional group protection. The molecule can be viewed as a synthon where both a carboxylic acid and a primary alcohol are simultaneously masked. wikipedia.org
Methyl Ester as a Carboxylic Acid Protecting Group: The methyl ester is a common and robust protecting group for a carboxylic acid. oup.comneliti.com It is stable under a wide range of conditions, including those that are weakly acidic or basic, and various oxidative and reductive environments. uchicago.edu Deprotection is typically achieved through saponification with a strong base like sodium hydroxide, followed by acidic workup. libretexts.org
Methoxy Group as an Alcohol Protecting Group: The methoxy group functions as a methyl ether, protecting what would otherwise be a primary alcohol at the C4 position. Methyl ethers are very stable and require harsh conditions for cleavage, such as strong acids like boron tribromide (BBr3) or trimethylsilyl iodide (TMSI). libretexts.org This high stability makes it suitable for syntheses where other, more labile protecting groups would fail.
This dual-protection characteristic allows chemists to carry out extensive modifications on other parts of a molecule while keeping the C1 carboxylic acid and C4 alcohol functionalities latent, to be revealed at a strategic point later in the synthetic sequence. chemistrytalk.orgorganic-chemistry.org
Analytical and Spectroscopic Methodologies for Characterization in Research
Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. For 4-Methoxybut-2-enoic acid methyl ester, both ¹H and ¹³C NMR are employed to map out the connectivity of atoms.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Based on the structure of methyl (E)-4-methoxycrotonate, the expected chemical shifts (δ) and coupling patterns are detailed in the table below. The vinyl protons are expected to show a large coupling constant (J), characteristic of a trans-configuration across the double bond.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| =CH-COOCH₃ | 6.8 - 7.1 | Doublet of triplets (dt) | J ≈ 15.6 (d), J ≈ 4.0 (t) |
| CH₃O-CH₂-CH = | 5.8 - 6.1 | Doublet of triplets (dt) | J ≈ 15.6 (d), J ≈ 1.8 (t) |
| -OCH₃ (ester) | ~ 3.7 | Singlet (s) | N/A |
| -OCH₃ (ether) | ~ 3.3 | Singlet (s) | N/A |
| -CH₂- | ~ 4.1 | Doublet of doublets (dd) | J ≈ 4.0, J ≈ 1.8 |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The predicted chemical shifts for the carbons in this compound are influenced by the electronegativity of the attached oxygen atoms and the hybridization state.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C =O (Ester Carbonyl) | 166 - 168 |
| =C H-COOCH₃ | 140 - 145 |
| CH₃O-CH₂-C H= | 120 - 125 |
| -C H₂-OCH₃ | 65 - 70 |
| -OC H₃ (Ether) | 55 - 60 |
| -OC H₃ (Ester) | 50 - 55 |
Mass Spectrometry (MS, HRMS, EI, ESI)
Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. Common ionization techniques include Electron Ionization (EI) and Electrospray Ionization (ESI).
The molecular formula of this compound is C₆H₁₀O₃, with a molecular weight of 130.14 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺) at m/z 130. The fragmentation pattern in EI-MS is expected to arise from characteristic cleavages of the ester and ether functional groups.
Expected Fragmentation Pattern:
Loss of the methoxy (B1213986) group (-OCH₃) from the ester: A fragment ion at m/z 99 ([M-31]⁺).
Loss of the methoxymethyl group (-CH₂OCH₃): A fragment ion at m/z 85 ([M-45]⁺).
McLafferty rearrangement: This is less likely for the trans-isomer but could lead to characteristic fragments if impurities are present.
Cleavage of the C-O bond of the ester: A fragment ion at m/z 71.
| Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Structure |
| [M]⁺ | 130 | [C₆H₁₀O₃]⁺ |
| [M - OCH₃]⁺ | 99 | [C₅H₇O₂]⁺ |
| [M - CH₂OCH₃]⁺ | 85 | [C₄H₅O₂]⁺ |
| [COOCH₃]⁺ | 59 | [CH₃O₂C]⁺ |
Infrared and UV-Visible Spectroscopy for Functional Group Analysis and Reaction Monitoring
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the key absorptions are expected for the C=O and C=C bonds.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (Ester, conjugated) | 1715 - 1730 (strong) |
| C=C (Alkene) | 1640 - 1680 (medium) |
| C-O (Ester and Ether) | 1000 - 1300 (strong) |
| =C-H (Alkene) | 3010 - 3095 (medium) |
| C-H (Alkyl) | 2850 - 2960 (medium) |
UV-Visible Spectroscopy: Due to the presence of an α,β-unsaturated carbonyl system, this compound is expected to exhibit a characteristic absorption in the ultraviolet (UV) region. The λ(max) for the π → π* transition is anticipated to be in the range of 210-240 nm. This technique is particularly useful for monitoring reactions involving this chromophore.
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating the target compound from reaction mixtures and for assessing its purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is a powerful tool for identifying and quantifying volatile compounds like this compound. The retention time in the gas chromatogram is a characteristic property of the compound under specific conditions (e.g., column type, temperature program), while the mass spectrum provides structural information for confirmation. The use of a nonpolar or medium-polarity column (e.g., DB-5ms or DB-WAX) would be appropriate for this analysis.
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography (HPLC) is another key technique for the separation and purity assessment of this compound, particularly for non-volatile impurities or when derivatization for GC is not desirable. Both normal-phase and reversed-phase HPLC can be employed. A typical reversed-phase method would use a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection is commonly achieved using a UV detector set at the λ(max) of the compound.
X-ray Crystallography for Absolute Structure Determination of Derivatives
In a relevant study, the crystal structure of methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate, a derivative, was determined. researchgate.net The compound was crystallized and analyzed by X-ray diffraction, revealing a monoclinic crystal system with the space group P2₁/c. researchgate.net The precise atomic coordinates, bond lengths, and angles were determined, confirming the connectivity and conformation of the molecule. researchgate.net The collection and refinement of the crystallographic data are crucial for the final structural model.
Table 2: Crystallographic Data for Methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate
| Parameter | Value | Reference |
| Chemical Formula | C₁₃H₁₆O₆ | researchgate.net |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁/c | researchgate.net |
| a (Å) | 12.180(3) | researchgate.net |
| b (Å) | 13.813(4) | researchgate.net |
| c (Å) | 7.842(2) | researchgate.net |
| β (°) ** | 93.917(4) | researchgate.net |
| Volume (ų) ** | 1316.2(6) | researchgate.net |
| Z | 4 | researchgate.net |
| Temperature (K) | 296(2) | researchgate.net |
| R_gt(F) | 0.0442 | researchgate.net |
| wR_ref(F²) | 0.1375 | researchgate.net |
Another example is the crystal structure of 2-methoxy-2-[(4-methylphenyl)sulfanyl]-1-phenylethan-1-one, which crystallizes in an orthorhombic system. nih.gov The detailed structural analysis revealed the torsion angle between the carbonyl and methoxy oxygen atoms to be -18.2(5)°. nih.gov Such detailed conformational information is only accessible through X-ray crystallography.
The process of obtaining suitable crystals for X-ray analysis is a critical step. This often involves slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. For 2-methoxy-2-[(4-methylphenyl)sulfanyl]-1-phenylethan-1-one, crystals were obtained by vapor diffusion of n-hexane into a chloroform (B151607) solution. nih.gov
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. The results are typically presented as the weight percentage of each element present. This information is used to determine the empirical formula of a newly synthesized compound, which is the simplest whole-number ratio of atoms in the molecule. The empirical formula can then be compared with the molecular formula, which can be determined from the molecular weight.
The molecular formula for "this compound" is C₆H₁₀O₃. keyorganics.net This corresponds to a molecular weight of approximately 130.14 g/mol . The theoretical elemental composition can be calculated from the molecular formula.
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Weight Percentage |
| Carbon | C | 12.011 | 6 | 72.066 | 55.38% |
| Hydrogen | H | 1.008 | 10 | 10.080 | 7.75% |
| Oxygen | O | 15.999 | 3 | 47.997 | 36.87% |
| Total | 130.143 | 100.00% |
In modern research, high-resolution mass spectrometry (HRMS) is often used as a highly accurate method for confirming the molecular formula. HRMS can measure the mass-to-charge ratio (m/z) of an ion to a very high degree of precision (typically to four or five decimal places). This allows for the unambiguous determination of the elemental composition.
For example, in the characterization of 2-methoxy-2-[(4-methylphenyl)sulfanyl]-1-phenylethan-1-one, the calculated mass for the protonated molecule [M+H]⁺ (C₁₆H₁₇O₂S) was 272.0871, and the experimentally found mass was 272.0864, which is in excellent agreement. nih.gov This level of accuracy provides strong evidence for the proposed molecular formula. While specific elemental analysis or HRMS data for "this compound" is not provided in the search results, this methodology is standard practice for the validation of any newly synthesized compound.
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes
Future research will likely focus on developing more environmentally friendly and efficient methods for synthesizing 4-methoxybut-2-enoic acid methyl ester. Current synthetic strategies for α,β-unsaturated esters often rely on classical reactions which may involve harsh conditions or produce significant waste. The development of novel synthetic routes could prioritize "green chemistry" principles. google.com
Promising areas for exploration include catalytic methods that maximize atom economy. For example, direct α,β-dehydrogenation of saturated esters using palladium or nickel catalysis represents a modern, efficient approach. organic-chemistry.org Additionally, leveraging visible-light-promoted organocatalytic aerobic oxidation could provide a sustainable pathway from silyl enol ethers. rsc.org Another avenue involves the application of olefin metathesis, a powerful tool for carbon-carbon double bond formation, which could offer new disconnections and synthetic strategies. nih.gov Research into utilizing renewable starting materials, such as those derived from glyceraldehyde, also presents a compelling direction for sustainable synthesis. researchgate.net
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Catalytic Dehydrogenation | High atom economy, avoids pre-functionalization | Development of robust and selective catalysts (e.g., Pd, Ni) |
| Olefin Cross-Metathesis | Modular and convergent synthesis | Design of selective catalysts (e.g., Ru, Mo-based) for Z/E control nih.gov |
| Organocatalytic Oxidation | Use of metal-free catalysts, mild conditions | Photosensitizer development, optimization of reaction conditions rsc.org |
| Bio-based Feedstocks | Use of renewable resources, reduced carbon footprint | Conversion of molecules like glyceraldehyde acetonide into key intermediates researchgate.net |
Exploration of Undiscovered Reactivity and Transformation Pathways
The bifunctional nature of this compound, possessing both an electrophilic double bond and an ester group, makes it a versatile building block. However, its full reactive potential remains largely untapped. Future studies should aim to explore novel transformations beyond its established reactivity.
The electron-deficient double bond is a prime site for conjugate additions. While Michael additions of common nucleophiles are expected, future work could explore more complex and stereoselective additions. For instance, the enantioselective sulfa-Michael addition, which has been developed for unactivated α,β-unsaturated amides, could be adapted for ester substrates using novel catalysts. chemrxiv.org Furthermore, the compound's potential as a dienophile in cycloaddition reactions, such as the Diels-Alder reaction, could be systematically investigated to construct complex cyclic systems.
Transformations involving the methoxy (B1213986) and ester groups also warrant further investigation. Selective cleavage or modification of the methoxy group could provide access to other functionalized butenoates. The ester moiety could be converted into amides, carboxylic acids, or alcohols, leading to a diverse array of derivatives with potentially new applications. The synthesis of butenolide-based amides, for example, has been shown to yield compounds with interesting biological activities. researchgate.net
Advancements in Catalytic Processes for this compound and Derivatives
Modern catalysis offers numerous opportunities to enhance the synthesis and transformation of this compound with greater efficiency and selectivity. Future research is expected to focus on the application of organocatalysis, biocatalysis, and advanced transition-metal catalysis.
Organocatalysis, in particular, has emerged as a powerful tool for the asymmetric functionalization of α,β-unsaturated carbonyl compounds. nih.gov Chiral N-heterocyclic carbenes (NHCs), for example, can activate unsaturated esters for highly enantioselective reactions. chigroup.sitebohrium.com Similarly, cinchona-derived organocatalysts could be employed for asymmetric reactions like peroxidation. nih.gov The development of catalysts for enantioselective γ-aminoalkylation would provide access to valuable pipecolic acid derivatives. dntb.gov.ua
Biocatalysis, using enzymes like lipases, offers a green alternative for transformations such as esterification or polymerization, often proceeding with high selectivity under mild conditions. mdpi.com The application of enzymes to the synthesis or modification of this compound could lead to more sustainable industrial processes.
Deeper Integration of Theoretical and Experimental Mechanistic Studies
A thorough understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and catalysts. Future research should emphasize a synergistic approach that combines experimental investigations with computational studies, such as Density Functional Theory (DFT).
DFT calculations can provide invaluable insights into the electronic structure, reactivity, and reaction pathways of this compound. mdpi.com For instance, computational modeling can elucidate the transition states and energetics of nucleophilic additions, helping to explain and predict stereoselectivity. semanticscholar.org Theoretical studies can also be used to understand the activation of α,β-unsaturated systems under various catalytic conditions, including in superacids. rsc.org By integrating these theoretical predictions with experimental evidence from kinetic studies, isotope labeling, and spectroscopic analysis, a more complete picture of the compound's reactivity can be developed, accelerating the discovery of new transformations and applications.
Expanding the Scope of Applications in Advanced Organic Synthesis
Given its versatile chemical structure, this compound is a promising building block for the synthesis of more complex and valuable molecules. Future research should focus on demonstrating its utility in the synthesis of natural products, pharmaceuticals, and functional materials.
The butenoate core is a common motif in many biologically active compounds. researchgate.net Derivatives of this ester could serve as key intermediates in the total synthesis of complex natural products. For example, unsaturated esters are crucial components in the synthesis of molecules like (-)-laulimalide. nih.gov Furthermore, the introduction of different functional groups could lead to the discovery of novel derivatives with therapeutic potential, such as anti-inflammatory or cardiovascular agents. researchgate.netacs.org The ester's structure also suggests potential for its use as a monomer in polymerization reactions, leading to the development of new functional polymers. mdpi.com
| Application Area | Synthetic Utility | Research Goal |
| Natural Product Synthesis | Versatile C4 building block | Incorporation into the synthesis of complex molecular targets. |
| Medicinal Chemistry | Scaffold for derivatization | Synthesis and screening of compound libraries for biological activity (e.g., anti-inflammatory, antimicrobial). researchgate.net |
| Materials Science | Functionalized monomer | Development of novel polymers with tailored properties. |
Q & A
Q. What are the common synthetic routes for preparing 4-methoxybut-2-enoic acid methyl ester?
- Methodological Answer : The synthesis typically involves esterification and introduction of the methoxy group. A common approach includes:
Esterification : Reacting 4-hydroxybut-2-enoic acid with methanol under acidic conditions (e.g., H₂SO₄) to form the methyl ester.
Methoxy Group Introduction : Using methylating agents like methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) to substitute the hydroxyl group with methoxy .
- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via column chromatography or distillation.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies ester (C=O stretch ~1740 cm⁻¹) and methoxy (C-O stretch ~1250 cm⁻¹) functional groups.
- ¹H/¹³C NMR : Confirms structure through signals for the methoxy group (δ ~3.3–3.5 ppm in ¹H NMR), ester methyl (δ ~3.6–3.8 ppm), and olefinic protons (δ ~5.8–6.5 ppm for the conjugated double bond) .
- GC-MS : Validates purity and molecular ion peak (e.g., m/z 158 for the molecular ion [M]⁺) .
Q. What purification techniques are effective for isolating this compound?
- Methodological Answer :
- Distillation : Effective for removing low-boiling-point solvents or byproducts.
- Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (e.g., 8:2 to 6:4) to separate ester derivatives .
- Recrystallization : Suitable for high-purity solid intermediates; polar solvents like methanol/water mixtures are often used .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize isomerization during synthesis?
- Methodological Answer :
- Temperature Control : Maintain temperatures below 60°C during methoxy group introduction to prevent double-bond migration.
- Catalyst Selection : Use mild bases (e.g., NaHCO₃ instead of NaOH) to avoid alkaline-induced isomerization.
- Solvent Choice : Polar aprotic solvents (e.g., DMF or acetonitrile) stabilize intermediates and reduce side reactions .
Q. How to resolve data contradictions between NMR and mass spectrometry results?
- Methodological Answer :
- Cross-Validation : Confirm molecular weight via high-resolution mass spectrometry (HRMS) to distinguish between isobaric impurities.
- Isotopic Pattern Analysis : Use MS isotopic clusters (e.g., chlorine or bromine signatures) to identify contaminants.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign stereochemistry unambiguously .
Q. What advanced chromatographic methods are suitable for analyzing trace impurities?
- Methodological Answer :
- GC with Polar Columns : Use SP™-2560 or Omegawax® columns (100 m length, 0.25 mm ID) to separate geometric isomers (cis/trans).
- HPLC with UV Detection : Employ C18 columns (e.g., SUPELCOSIL LC-18) and gradient elution (acetonitrile/water) for polar byproducts .
- Example Conditions :
| Column Type | Temperature | Detector | Detection Limit |
|---|---|---|---|
| SP™-2560 | 180–240°C | FID | 0.1% (w/w) |
| C18 HPLC | 25°C | UV 254 nm | 0.05% (w/w) |
Q. What mechanistic insights explain ester bond formation in this compound?
- Methodological Answer : The reaction follows nucleophilic acyl substitution :
Protonation of the hydroxyl group in 4-hydroxybut-2-enoic acid activates the carbonyl.
Methanol attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.
Elimination of water yields the ester.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
